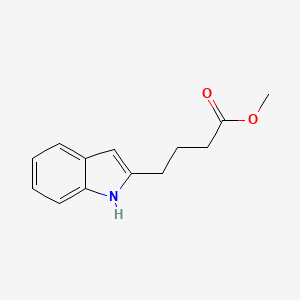

Methyl 4-(1H-indol-2-yl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1H-indol-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-13(15)8-4-6-11-9-10-5-2-3-7-12(10)14-11/h2-3,5,7,9,14H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQNBSPRKLUEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342534 | |

| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28093-53-0 | |

| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 1h Indol 2 Yl Butanoate and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Indole-Butanoate Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. fiveable.meamazonaws.com For Methyl 4-(1H-indol-2-yl)butanoate, the primary disconnections focus on the formation of the indole (B1671886) ring and the installation of the C2-substituent.

Two main retrosynthetic strategies can be envisioned for the indole-butanoate core:

Strategy A: Disconnection of the C2-C3 and N1-C2 bonds. This is the most common approach, reflecting the logic of many classical indole syntheses. It generally involves the cyclization of a substituted aniline (B41778) derivative. The key intermediate is a phenylhydrazine (B124118) and a carbonyl compound (a keto-ester in this case), which leads back to the Fischer indole synthesis. Alternatively, cyclization of an o-alkynylaniline or a related precursor points towards transition-metal-catalyzed methods.

Strategy B: Disconnection of the C2-side chain bond. This approach assumes a pre-formed indole nucleus that is subsequently functionalized at the C2 position. While direct C-H functionalization at C2 is possible, it often faces challenges with regioselectivity, as the C3 position is typically more nucleophilic. nih.gov Therefore, this strategy might involve a C2-metalated indole or a C2-halogenated indole which can then undergo a cross-coupling reaction.

A general retrosynthetic approach for 2- and 3-substituted indoles is illustrated below, highlighting the key bond disconnections that lead to simpler precursors. researchgate.netresearchgate.net

| Target Molecule | Key Disconnection Strategy | Precursors | Corresponding Synthesis |

| Methyl 4-(1H-indol-2-yl)butanoate | C-N and C-C bond formation (Indole ring construction) | Phenylhydrazine and Methyl 5-oxohexanoate | Fischer Indole Synthesis |

| Methyl 4-(1H-indol-2-yl)butanoate | C-C bond formation (Indole ring construction) | o-Haloaniline and a terminal alkyne | Palladium-Catalyzed Annulation |

| Methyl 4-(1H-indol-2-yl)butanoate | C-H Functionalization | Indole and a suitable butanoate precursor | Direct C-H Activation/Coupling |

Classical and Established Synthetic Routes to 2-Substituted Indoles

Several classical methods have been the bedrock of indole synthesis for over a century, providing reliable pathways to a wide array of indole derivatives. core.ac.uk

First reported by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most widely used method for constructing the indole core. testbook.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. thermofisher.comjk-sci.com

To synthesize a 2-substituted indole like the target compound, a ketone is required as the carbonyl partner. For Methyl 4-(1H-indol-2-yl)butanoate, the logical precursor would be the phenylhydrazone of a γ-keto ester, such as methyl 5-oxohexanoate. The reaction proceeds through several key steps:

Formation of the phenylhydrazone.

Tautomerization to the enehydrazine isomer.

A nih.govnih.gov-sigmatropic rearrangement (the key bond-forming step). byjus.com

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring.

The choice of acid catalyst is crucial and can range from Brønsted acids like polyphosphoric acid (PPA) and hydrochloric acid to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). testbook.comorientjchem.org While versatile, the Fischer synthesis can be limited by the harsh acidic conditions and high temperatures required, and the reaction may fail with certain substrates like acetaldehyde. byjus.com The regioselectivity can also be an issue when using unsymmetrical ketones, potentially leading to a mixture of isomeric indoles. byjus.comthermofisher.com

A notable application is the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone via the Fischer indole cyclization of the hydrazone derived from 1-(4-benzoylphenyl)propan-1-one, using boron trifluoride etherate in acetic acid. orientjchem.orgresearchgate.net This demonstrates the utility of the method for creating structurally complex 2,3-disubstituted indoles.

The Madelung synthesis , reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium ethoxide. wikipedia.orgresearchgate.net This method is particularly useful for preparing 2-alkylindoles, which are not easily accessible through other classical methods. However, the harsh reaction conditions (200-400 °C) limit its applicability to substrates lacking sensitive functional groups. wikipedia.org Modern modifications have aimed to mitigate these severe conditions. For instance, the use of organolithium reagents or a mixed-base system like LiN(SiMe₃)₂/CsF allows the reaction to proceed at lower temperatures, broadening its scope. wikipedia.orgorganic-chemistry.org The Smith-modified Madelung synthesis, which uses organolithium reagents to deprotonate 2-alkyl-N-trimethylsilyl anilines followed by condensation with an ester, is a significant improvement. wikipedia.org

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids, which can be subsequently decarboxylated to yield the corresponding indole. wikipedia.orgchemeurope.com The process begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base (potassium ethoxide is often preferred) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid or other reducing agents like iron powder, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net This method is valuable for accessing the core indole structure, which can then be further modified.

| Synthesis Method | Starting Materials | Key Features & Conditions | Typical Products |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid-catalyzed (Brønsted or Lewis); Often requires heat. | 2- and/or 3-substituted indoles. core.ac.uktestbook.com |

| Madelung Synthesis | N-acyl-o-toluidine | Strong base (e.g., NaOEt, LDA); High temperatures (classic) or milder (modified). wikipedia.orgresearchgate.net | 2-Substituted indoles. wikipedia.org |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | 1. Base-catalyzed condensation. 2. Reductive cyclization (e.g., Zn/AcOH). wikipedia.orgresearchgate.net | Indole-2-carboxylic acids. wikipedia.org |

Modern Catalytic Approaches for Indole Ring Construction

To overcome the limitations of classical methods, significant research has focused on developing milder and more efficient catalytic routes to indoles.

Palladium catalysis has revolutionized indole synthesis, offering high efficiency and broad functional group tolerance under relatively mild conditions. A prominent strategy involves the intramolecular cyclization of o-alkynylanilines. acs.orgnih.gov These precursors are readily prepared via a Sonogashira cross-coupling reaction between an o-haloaniline and a terminal alkyne. nih.gov

Sonogashira Coupling: An o-haloaniline is coupled with a suitable terminal alkyne (e.g., one bearing the butanoate side chain) using a palladium catalyst (like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst.

Cyclization: The resulting o-alkynylaniline intermediate undergoes palladium(II)-catalyzed intramolecular cyclization to afford the 2-substituted indole. acs.org

This method provides a direct and modular route to diversely substituted indoles. nih.govacs.org For example, the palladium-catalyzed heteroannulation of o-haloanilines with phenylacetylene (B144264) yields 2-phenylindoles. nih.gov While this works well for aryl alkynes, the synthesis of 2-alkylindoles can sometimes require more forcing conditions. nih.gov The cyclization step itself is efficient for alkynes with aliphatic substituents. acs.org Recent advancements have demonstrated that these reactions can be carried out in environmentally benign media, such as aqueous micellar solutions, using catalysts like Pd(OAc)₂. nih.gov

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for constructing heterocyclic rings. bohrium.comnih.gov These methods avoid the need for pre-functionalized starting materials (like haloanilines), instead directly forming C-C or C-N bonds from ubiquitous C-H bonds.

Ruthenium and palladium are common catalysts for these transformations. mdpi.comresearchgate.net One approach involves the [3+2] annulation of anilines with alkynes. mdpi.com For instance, a ruthenium(II) catalyst can facilitate the reaction between an aniline (often containing a directing group) and an alkyne to construct the indole scaffold. mdpi.comresearchgate.net These reactions can exhibit excellent regioselectivity and functional group tolerance, sometimes even proceeding in sustainable solvents like water. mdpi.comresearchgate.net

Another strategy involves the C-H activation of an existing aromatic ring followed by annulation. For example, rhodium(III)-catalyzed C-H activation/annulation of imidamides with α-diazo β-ketoesters has been used to synthesize N-unprotected indoles. bohrium.com These modern methods represent the cutting edge of indole synthesis, offering novel and efficient pathways to complex indole structures through direct and step-economical bond formations. bohrium.comnih.gov

Metal-Free and Organocatalytic Methods

The synthesis of indole derivatives without the use of metal catalysts has become a significant area of research, driven by goals of sustainability and cost-effectiveness. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of complex indole-based molecules. nih.gov

While a specific, complete organocatalytic synthesis of Methyl 4-(1H-indol-2-yl)butanoate is not extensively documented, the principles of organocatalysis are readily applicable to the formation of its core structure. The classic Fischer indole synthesis, a cornerstone of indole chemistry, can be performed under acidic, metal-free conditions. This reaction involves the cyclization of a phenylhydrazone derivative of a suitable ketone or aldehyde. For the target molecule, this would involve the reaction of phenylhydrazine with methyl 6-oxoheptanoate, typically catalyzed by a Brønsted or Lewis acid such as polyphosphoric acid, zinc chloride, or boron trifluoride etherate. orientjchem.orgresearchgate.net

Modern organocatalytic approaches often focus on creating chiral indole structures through asymmetric reactions. nih.gov These methods include:

Asymmetric Cycloadditions: Organocatalysts, particularly chiral secondary amines, can facilitate inverse-electron-demand Diels-Alder reactions of indole-dienes to construct complex, enantioenriched carbazole (B46965) derivatives. rsc.org

Asymmetric Dearomatization: Chiral phosphoric acids and other organocatalysts are used in the dearomatization of indole derivatives, providing access to valuable chiral indolines and indolenines. rsc.org

Asymmetric Friedel-Crafts Alkylation: Chiral Brønsted acids can catalyze the enantioselective reaction of indoles with various electrophiles.

These strategies highlight the potential to create chiral analogues of Methyl 4-(1H-indol-2-yl)butanoate by establishing stereocenters during the formation of the indole ring system itself. nih.govnih.gov

Esterification and Functional Group Interconversion Strategies for the Butanoate Moiety

The transformation of one functional group into another is a fundamental concept in organic synthesis. solubilityofthings.com For the synthesis of Methyl 4-(1H-indol-2-yl)butanoate, the final step often involves the formation of the methyl ester from its corresponding carboxylic acid precursor, 4-(1H-indol-2-yl)butanoic acid. ub.eduscribd.com

Direct Esterification and Transesterification Procedures

Direct Esterification: The most common method for converting a carboxylic acid to its corresponding methyl ester is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed condensation reaction involves heating the carboxylic acid (4-(1H-indol-2-yl)butanoic acid) in an excess of methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). quora.com The reaction is an equilibrium process, and to drive it towards the product, excess alcohol is used, and the water formed as a byproduct is often removed. masterorganicchemistry.com

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. For instance, an ethyl ester of the indole butanoate could be converted to the methyl ester by treatment with methanol and an acid or base catalyst. A notable example of this reaction occurs biologically, where carboxylesterases can catalyze the transesterification of indole-containing ethyl esters in the presence of other alcohols. nih.gov This demonstrates the principle of exchanging the ester's alcohol group, a strategy that can also be employed in chemical synthesis. solubilityofthings.comnih.gov

Transformations from Carboxylic Acid Precursors

The synthesis of Methyl 4-(1H-indol-2-yl)butanoate is most directly achieved from its carboxylic acid precursor, 4-(1H-indol-2-yl)butanoic acid. The primary transformation is the Fischer esterification as detailed above. masterorganicchemistry.com

The general reaction is:

4-(1H-indol-2-yl)butanoic acid + Methanol ⇌ Methyl 4-(1H-indol-2-yl)butanoate + Water (in the presence of an acid catalyst) quora.com

Alternative methods for this transformation exist, which avoid the equilibrium limitations of Fischer esterification. One such method involves converting the carboxylic acid to a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with methanol to give the methyl ester in high yield.

A summary of common esterification procedures from a carboxylic acid precursor is provided in the table below.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, cat. H₂SO₄ or HCl | Reflux | Inexpensive reagents, simple procedure. masterorganicchemistry.comquora.com | Equilibrium reaction, requires excess alcohol or water removal. masterorganicchemistry.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine | 1. Reflux 2. Room Temp | High yield, irreversible. | Harsher reagents, produces HCl byproduct. |

| Diazomethane | CH₂N₂ | Ether, 0 °C to Room Temp | High yield, very mild conditions. | Diazomethane is toxic and explosive. |

Stereoselective Synthesis Considerations for Chiral Analogues

If the butanoate side chain contains a stereocenter, stereoselective synthesis becomes a critical consideration. For example, in an analogue like Methyl 3-methyl-4-(1H-indol-2-yl)butanoate, the carbon bearing the methyl group would be chiral. Achieving high enantiomeric purity requires asymmetric synthesis methods.

Organocatalysis provides a powerful platform for such syntheses. Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions. nih.govrsc.org For instance, an asymmetric Michael addition to an α,β-unsaturated ester precursor could establish a stereocenter on the side chain before or after the indole ring formation.

Another established strategy for creating chiral butanoic acid derivatives involves the asymmetric hydrogenation of an unsaturated precursor. For example, rhodium complexes with chiral phosphine (B1218219) ligands like (R)-BINAP have been used for the large-scale enantioselective hydrogenation of α,β-unsaturated esters, yielding chiral butanoates with high enantiomeric excess. orgsyn.org While the cited example is not an indole, the principle is directly applicable to the synthesis of chiral analogues of the target compound. orgsyn.org

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Sustainability

When evaluating different synthetic routes to Methyl 4-(1H-indol-2-yl)butanoate, several factors must be considered.

| Feature | Fischer Indolization / Esterification | Multi-step with Acyl Chloride | Organocatalytic Routes |

| Synthetic Efficiency | Generally moderate to good yields. Can be improved with microwave irradiation. nih.gov The equilibrium nature of Fischer esterification can lower yields if not driven to completion. masterorganicchemistry.com | Often high-yielding as reactions are irreversible. However, it adds steps to the overall synthesis. | Yields can be variable but are often high. A key advantage is the potential for high enantioselectivity. rsc.orgresearchgate.net |

| Atom Economy | Fischer-type reactions are condensation reactions that produce water as a byproduct, lowering the atom economy. | The use of reagents like SOCl₂ leads to the formation of stoichiometric byproducts (SO₂ and HCl), resulting in poor atom economy. | Can be very high, especially in addition and cycloaddition reactions where all atoms of the reactants are incorporated into the product. nih.gov |

| Sustainability | Uses simple acids and alcohols, but can require significant energy input (reflux) and solvent use. The avoidance of heavy metals is a plus. | Involves hazardous reagents (e.g., thionyl chloride) and produces toxic byproducts, making it less sustainable. | Highly sustainable. It avoids toxic heavy metals, often uses low catalyst loadings, and aligns with the principles of green chemistry. nih.govrsc.org |

Chemical Reactivity and Transformation Studies of Methyl 4 1h Indol 2 Yl Butanoate

Reactions of the Ester Functionality

The ester group in methyl 4-(1H-indol-2-yl)butanoate is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the side chain of the indole (B1671886) moiety.

Hydrolysis and Saponification Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(1H-indol-2-yl)butanoic acid, can be achieved under both acidic and basic conditions. Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the carboxylic acid.

Table 1: Hydrolysis and Saponification of Methyl 4-(1H-indol-2-yl)butanoate

| Reaction | Reagents | Product |

| Saponification | 1. NaOH (aq), Heat2. H₃O⁺ | 4-(1H-indol-2-yl)butanoic acid |

| Acid Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), Heat | 4-(1H-indol-2-yl)butanoic acid |

Amidation and Reduction Reactions of the Ester

The ester functionality can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This amidation reaction typically requires heating and may be catalyzed by the reactants themselves or by the addition of a Lewis acid. The product of this reaction would be the corresponding N-substituted or unsubstituted 4-(1H-indol-2-yl)butanamide.

Reduction of the ester group provides access to the primary alcohol, 4-(1H-indol-2-yl)butan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. rsc.orgmasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. masterorganicchemistry.com

Table 2: Amidation and Reduction of Methyl 4-(1H-indol-2-yl)butanoate

| Reaction | Reagents | Product |

| Amidation | R¹R²NH, Heat | N,N-R¹,R²-4-(1H-indol-2-yl)butanamide |

| Reduction | 1. LiAlH₄, Ether2. H₂O | 4-(1H-indol-2-yl)butan-1-ol |

Transesterification with Diverse Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, reacting methyl 4-(1H-indol-2-yl)butanoate with a large excess of ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., sodium ethoxide) will result in the formation of ethyl 4-(1H-indol-2-yl)butanoate. masterorganicchemistry.comyoutube.com The use of the new alcohol as the solvent helps to drive the equilibrium towards the desired product. masterorganicchemistry.com

Table 3: Transesterification of Methyl 4-(1H-indol-2-yl)butanoate

| Reaction | Reagents | Product |

| Acid-Catalyzed Transesterification | R'OH, H⁺, Heat | Ethyl 4-(1H-indol-2-yl)butanoate (if R'OH is ethanol) |

| Base-Catalyzed Transesterification | R'OH, NaOR', Heat | Ethyl 4-(1H-indol-2-yl)butanoate (if R'OH is ethanol) |

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the alkylbutanoate substituent at the 2-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) at the Indole Ring

Indoles are known to undergo electrophilic aromatic substitution preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. ic.ac.uk This general reactivity pattern is expected to hold for methyl 4-(1H-indol-2-yl)butanoate. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, iodination of a similarly substituted 1H-indole-2-carbonitrile occurs at the C3 position. nih.gov Therefore, treatment of methyl 4-(1H-indol-2-yl)butanoate with various electrophiles is predicted to yield the corresponding 3-substituted derivatives.

Table 4: Electrophilic Aromatic Substitution of Methyl 4-(1H-indol-2-yl)butanoate

| Reaction | Electrophile (E⁺) | Product |

| Halogenation | Br₂, Cl₂, I₂ | Methyl 4-(3-halo-1H-indol-2-yl)butanoate |

| Nitration | HNO₃/H₂SO₄ | Methyl 4-(3-nitro-1H-indol-2-yl)butanoate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Methyl 4-(3-acyl-1H-indol-2-yl)butanoate |

Functionalization at the N-1 Position of Indole

The nitrogen atom of the indole ring is nucleophilic and can be functionalized through various reactions, most notably alkylation and acylation. N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov For example, reaction with methyl iodide would yield methyl 4-(1-methyl-1H-indol-2-yl)butanoate. Other methods for N-alkylation include the Mitsunobu reaction with an alcohol. researchgate.net

N-acylation can be accomplished using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This modification introduces an acyl group on the indole nitrogen, which can serve as a protecting group or as a precursor for further transformations.

Table 5: N-1 Functionalization of Methyl 4-(1H-indol-2-yl)butanoate

| Reaction | Reagents | Product |

| N-Alkylation | R-X, Base (e.g., NaH) | Methyl 4-(1-alkyl-1H-indol-2-yl)butanoate |

| N-Acylation | (RCO)₂O or RCOCl, Base | Methyl 4-(1-acyl-1H-indol-2-yl)butanoate |

C-2 and C-3 Functionalization via Metalation and Cross-Coupling

The direct functionalization of the indole ring at the C-2 and C-3 positions through metalation and subsequent cross-coupling reactions represents a powerful and atom-economical strategy for the elaboration of the indole scaffold. While the C-3 position is typically more nucleophilic and prone to electrophilic substitution, modern catalytic methods have enabled selective functionalization at the less reactive C-2 position.

Palladium-catalyzed cross-coupling reactions have been particularly instrumental in this regard. For indole derivatives bearing a substituent at the C-2 position, such as an ester-containing side chain, the electronic and steric properties of this group can influence the regioselectivity of further functionalization. Research on related indole-2-carboxylates and indole-3-carboxylic acids has shown that the directing effect of a carbonyl group can be exploited to achieve selective C-H activation.

In a study on the Pd(II)-catalyzed C-H arylation of free (NH) indoles with carbonyl directing groups at the C-3 position, it was observed that functionalization of indole-3-carboxylic acid or its methyl ester with aryl iodides led to decarboxylation followed by C-2 arylation. This suggests that for a substrate like Methyl 4-(1H-indol-2-yl)butanoate, the ester group on the side chain could potentially influence the reactivity of the indole ring, although it is not directly attached to the ring.

The choice of catalyst, ligand, and reaction conditions is crucial in determining the outcome of these transformations. For instance, palladium acetate (B1210297) in combination with various phosphine (B1218219) ligands is commonly employed for Suzuki-Miyaura, Heck, and Sonogashira couplings on the indole nucleus. The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions on indole derivatives, which could be applicable to Methyl 4-(1H-indol-2-yl)butanoate.

| Reaction Type | Catalyst/Ligand | Coupling Partner | Base | Solvent | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | Arylboronic acid | K₂CO₃ | Toluene/Water | documentsdelivered.com |

| Heck | Pd(OAc)₂ | Alkene | Et₃N | DMF | acs.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | Et₃N | THF/DMF | acs.org |

It is important to note that direct C-H functionalization often competes with N-H functionalization in unprotected indoles. The use of a directing group or a specific catalyst system can help to control the regioselectivity and favor C-H activation.

Cycloaddition and Annulation Reactions Involving the Indole Core

The indole nucleus, with its inherent π-electron system, can participate in a variety of cycloaddition and annulation reactions, providing access to complex, fused heterocyclic architectures. The C2-C3 double bond of the indole can act as a dienophile or a dipolarophile, while the entire pyrrole (B145914) ring can behave as a diene component in certain transformations.

[4+2] Cycloaddition Reactions: The Diels-Alder reaction and its variants are powerful tools for the construction of six-membered rings. The indole C2-C3 double bond can react with dienes, although this reactivity is often modulated by the substituents on the indole ring. Electron-withdrawing groups on the indole nucleus can enhance its dienophilic character. Conversely, the pyrrole ring of indole can act as a diene, particularly in inverse-electron-demand Diels-Alder reactions. For instance, indole-2,3-quinodimethanes, generated in situ, readily undergo [4+2] cycloaddition with dienophiles to form carbazole (B46965) derivatives. rsc.org

[3+2] Cycloaddition Reactions: 1,3-Dipolar cycloadditions are a versatile method for constructing five-membered heterocyclic rings. The C2-C3 double bond of indole derivatives can react with various 1,3-dipoles, such as azomethine ylides, nitrones, and nitrile oxides. These reactions provide access to pyrrolo[3,4-b]indoles and other fused systems. Dearomative [3+2] cycloaddition reactions of 3-substituted indoles with α-haloketones have been developed to synthesize highly functionalized cyclopenta-fused indolines. nih.gov

[2+2] Cycloaddition Reactions: Photocatalytic intermolecular [2+2] cycloaddition reactions of indoles with olefins have been reported to produce cyclobutane-fused indolines with high regio- and stereoselectivity. nih.gov This method offers a green and efficient way to access structurally rigid four-membered rings fused to the indole core.

Annulation Reactions: Annulation reactions provide a means to construct new rings onto the indole scaffold. For example, the reaction of indole-2-carboxylic acids with propargyl alcohols, catalyzed by copper(II) triflate, leads to the formation of fused seven-membered lactones (oxepinoindolones). documentsdelivered.com A palladium-catalyzed annulation of allenes with 3-iodo-1-alkylindole-2-carboxylic acids has also been developed to synthesize indolo[2,3-c]pyran-1-ones. acs.org Another approach involves the reaction of indoles with 2-alkoxycyclopropanoate esters, which can lead to C-2/C-3 annulation and the formation of new stereocenters. nih.gov

The following table summarizes some of the cycloaddition and annulation reactions involving the indole core that could be conceptually applied to Methyl 4-(1H-indol-2-yl)butanoate.

| Reaction Type | Reactant | Product Type | Reference |

| [4+2] Cycloaddition | Diene | Carbazole derivative | rsc.org |

| [3+2] Cycloaddition | 1,3-Dipole | Pyrroloindole derivative | nih.gov |

| [2+2] Cycloaddition | Olefin (photocatalytic) | Cyclobutane-fused indoline | nih.gov |

| [4+3] Annulation | Propargyl alcohol | Fused seven-membered lactam | documentsdelivered.com |

| (3+2) Annulation | 2-Indolylmethanol & Propargylic alcohol | Cyclopenta[b]indole | mdpi.com |

| C-2/C-3 Annulation | 2-Alkoxycyclopropanoate ester | Fused cyclopropane (B1198618) derivative | nih.gov |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. The mechanisms of palladium-catalyzed C-H functionalization and cycloaddition reactions of indoles have been the subject of numerous studies.

Mechanism of Palladium-Catalyzed C-2 and C-3 Functionalization: The regioselectivity of palladium-catalyzed C-H arylation of indoles is a topic of significant mechanistic debate. Several pathways have been proposed to explain the preference for C-2 or C-3 functionalization.

One proposed mechanism involves an initial electrophilic palladation at the electron-rich C-3 position, followed by a C-3 to C-2 migration of the palladium species before reductive elimination. researchgate.net Another possibility is the direct C-2 palladation via a concerted metalation-deprotonation (CMD) pathway, which is often favored with directing groups. The nature of the solvent and the ligands on the palladium catalyst can significantly influence which pathway is dominant. researchgate.net For instance, in some cases, a Heck-type mechanism involving carbopalladation of the C2-C3 double bond followed by β-hydride elimination has also been considered.

Mechanism of Cycloaddition Reactions: The mechanisms of cycloaddition reactions involving the indole core are generally well-understood within the framework of pericyclic reaction theory. The stereochemistry of the products often provides valuable mechanistic insights.

For Diels-Alder reactions, a concerted, asynchronous transition state is typically involved. The regioselectivity is governed by the electronic and steric properties of both the diene and the dienophile, as explained by frontier molecular orbital (FMO) theory. nih.gov

In 1,3-dipolar cycloadditions, the reaction is also typically concerted, and the regioselectivity is controlled by the FMO interactions between the 1,3-dipole and the dipolarophile. Computational studies have been instrumental in elucidating the transition state geometries and energy barriers for these reactions. maxapress.com

Mechanistic studies on photocatalytic [2+2] cycloadditions suggest a triplet-triplet energy transfer paradigm, where the photosensitizer transfers energy to the indole, which then undergoes cycloaddition with the olefin in a stepwise or concerted fashion. nih.gov

Computational and Theoretical Investigations of Methyl 4 1h Indol 2 Yl Butanoate

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape of a molecule are fundamental determinants of its chemical reactivity and biological activity. For Methyl 4-(1H-indol-2-yl)butanoate, these properties are primarily investigated using quantum chemical methods.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of indole (B1671886) derivatives. researchgate.net For indole-butanoate systems like Methyl 4-(1H-indol-2-yl)butanoate, DFT calculations are employed to determine optimized molecular geometries, electronic properties such as orbital energies (HOMO and LUMO), and the distribution of electron density.

These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G*, which provides a good balance between accuracy and computational cost for organic molecules. The outputs of these calculations, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's ground-state electronic structure. The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important as it can indicate regions of the molecule that are likely to be involved in chemical reactions and molecular recognition processes.

A comprehensive analytical and structural characterization of similar but more complex indole derivatives has been successfully performed using DFT calculations to complement experimental data from techniques like NMR and FTIR spectroscopy. nih.gov

The flexible butanoate side chain of Methyl 4-(1H-indol-2-yl)butanoate allows it to adopt multiple conformations. Understanding the conformational landscape and identifying the low-energy conformers (energetic minima) is crucial, as the biologically active conformation is often one of the most stable forms.

Conformational analysis can be carried out by systematically rotating the single bonds in the butanoate chain and calculating the corresponding energy using DFT or other computational methods. This process generates a potential energy surface, from which the most stable conformers can be identified. The relative energies of these conformers can be used to estimate their population at a given temperature using the Boltzmann distribution. For complex molecules, methods like simulated annealing and molecular dynamics are employed to explore the conformational space more efficiently. nih.gov

Table 1: Representative Calculated Energetic Minima for a Hypothetical Indole-Butanoate System

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 178.5° | 0.00 | 65.2 |

| 2 | -65.2° | 1.25 | 20.1 |

| 3 | 68.9° | 1.35 | 14.7 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules, including their conformational flexibility. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of how Methyl 4-(1H-indol-2-yl)butanoate might behave in a biological environment, such as in solution or near a protein target.

For a molecule like Methyl 4-(1H-indol-2-yl)butanoate, MD simulations can reveal the accessible conformations of the flexible butanoate chain and the timescale of transitions between them. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target. The stability of the protein-ligand complex can be assessed through parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atomic positions over the course of the simulation. mdpi.com

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of 2-substituted indoles, such as Methyl 4-(1H-indol-2-yl)butanoate, can be achieved through various synthetic routes. Computational chemistry can be used to elucidate the mechanisms of these reactions by mapping out the reaction pathway and identifying the transition states.

One common method for the synthesis of 2-substituted indoles is the palladium-catalyzed cyclization of 2-alkynylanilines. jst.go.jp DFT calculations can be used to model the key steps in this catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. By calculating the energies of the reactants, intermediates, transition states, and products, the feasibility of a proposed mechanism can be assessed. The identification of the rate-determining step, which is the step with the highest energy barrier, is a key outcome of such studies.

Another approach involves the migration of a substituent from the C3 to the C2 position of the indole ring, which can be facilitated by a strong acid. mdpi.com Computational studies can help to understand the protonation state of the indole and the energetics of the subsequent rearrangement.

Ligand-Target Interaction Modeling (for in vitro biological studies)

To explore the potential biological activity of Methyl 4-(1H-indol-2-yl)butanoate, computational modeling of its interaction with specific protein targets is a valuable approach. These in silico studies can predict binding modes and affinities, thereby guiding experimental investigations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a small molecule like Methyl 4-(1H-indol-2-yl)butanoate into the binding site of a protein target, such as an enzyme.

The process involves generating a large number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. The results of molecular docking can provide hypotheses about how the ligand interacts with the protein, including the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the active site. For instance, indole derivatives have been docked into the active sites of enzymes like cyclooxygenase and tyrosinase to rationalize their inhibitory activities.

Table 2: Representative Molecular Docking Results for an Indole Derivative against a Hypothetical Enzyme Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 84, SER 120, PHE 210 |

| Hydrogen Bonds | 1 (with SER 120) |

| Hydrophobic Interactions | TYR 84, PHE 210 |

This table presents hypothetical data for illustrative purposes.

Binding Site Characterization and Interaction Profiling

While direct computational docking and binding site analysis for Methyl 4-(1H-indol-2-yl)butanoate are not extensively detailed in publicly available literature, its interaction profile can be robustly inferred from computational studies on structurally analogous indole-2-carboxylic acids and their derivatives. These studies, targeting enzymes such as cyclooxygenase (COX) and HIV-1 integrase, provide a strong basis for characterizing the potential binding modes of this compound. nih.govnih.govnih.gov

The binding of Methyl 4-(1H-indol-2-yl)butanoate to a biological target is dictated by the specific chemical properties of its constituent functional groups: the indole ring, the N-H group, the flexible butanoate chain, and the ester carbonyl group. Computational models of similar molecules consistently highlight the importance of these features in forming stable ligand-receptor complexes. nih.govmdpi.com

Key Interaction Features:

Indole N-H Group : The nitrogen-hydrogen bond on the indole ring serves as a crucial hydrogen bond donor. This allows the molecule to anchor itself to a protein by forming a hydrogen bond with a suitable acceptor group on an amino acid side chain, such as the carbonyl oxygen of an aspartate or glutamate (B1630785) residue.

Ester Carbonyl Group : The ester functionality, specifically the carbonyl oxygen, acts as a potent hydrogen bond acceptor. Docking studies of related indole derivatives in the active site of COX-2 have demonstrated that this carbonyl group can form key hydrogen bonds with the hydroxyl group of Tyr355 and the amine group of Arg120. nih.govresearchgate.net This interaction is often critical for orienting the ligand correctly within the active site for effective binding.

Butanoate Chain : The four-carbon butanoate chain provides conformational flexibility, allowing the molecule to adapt to the specific topology of a binding site. This aliphatic chain primarily contributes to binding through weaker van der Waals forces and hydrophobic interactions within a nonpolar channel or sub-pocket of the enzyme. Its flexibility can be crucial for achieving an optimal binding pose.

Based on these characteristics, a hypothetical binding model for Methyl 4-(1H-indol-2-yl)butanoate can be constructed. The molecule would likely orient its indole ring within a hydrophobic pocket, utilizing π-stacking interactions. Simultaneously, the N-H and carbonyl groups would form specific hydrogen bonds with polar residues at the active site, effectively anchoring the ligand.

The following tables summarize the potential interactions based on these computational and theoretical investigations of analogous compounds.

Table 1: Potential Molecular Interactions of Methyl 4-(1H-indol-2-yl)butanoate Based on Analog Studies

| Molecular Moiety | Interaction Type | Potential Interacting Residue/Group |

| Indole Ring | π-π Stacking | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) |

| Indole Ring | Hydrophobic Interaction | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

| Indole N-H | Hydrogen Bond (Donor) | Aspartate (Asp), Glutamate (Glu) |

| Ester Carbonyl (C=O) | Hydrogen Bond (Acceptor) | Arginine (Arg), Tyrosine (Tyr), Serine (Ser) |

| Butanoate Chain | Hydrophobic/Van der Waals | Nonpolar amino acid side chains |

Table 2: Hypothetical Binding Profile in a Cyclooxygenase (COX)-like Active Site

| Potential Interacting Residue | Interacting Moiety of Ligand | Predicted Interaction Type |

| Arginine (e.g., Arg120) | Ester Carbonyl Oxygen | Hydrogen Bond |

| Tyrosine (e.g., Tyr355) | Ester Carbonyl Oxygen | Hydrogen Bond |

| Serine (e.g., Ser530) | Indole N-H | Hydrogen Bond |

| Valine (e.g., Val349) | Indole Ring | Hydrophobic Interaction |

| Phenylalanine (e.g., Phe518) | Indole Ring | π-π Stacking |

These interaction profiles, derived from computational studies of similar indole derivatives, underscore the molecule's potential to act as a ligand for various biological targets. wlv.ac.ukmdpi.com The combination of hydrophobic, π-stacking, and hydrogen bonding interactions provides a versatile mechanism for high-affinity binding within a protein's active site. nih.govresearchgate.net

Methyl 4 1h Indol 2 Yl Butanoate As a Synthetic Precursor and Building Block

Applications in the Synthesis of Complex Natural Products

The indole (B1671886) ring system is a fundamental component of numerous natural products, many of which exhibit significant biological activities. Methyl 4-(1H-indol-2-yl)butanoate and its derivatives are instrumental in the total synthesis of such complex molecules.

A notable application lies in the synthesis of terpenoid indole alkaloids (TIAs), a large family of natural products with nearly 200 identified members, including the anticancer agents vinblastine (B1199706) and vincristine. nih.gov The synthesis of these dimeric alkaloids often involves the coupling of two monomeric indole precursors, such as catharanthine (B190766) and vindoline (B23647). researchgate.netacs.org While direct synthesis of catharanthine from methyl 4-(1H-indol-2-yl)butanoate is not explicitly detailed in the provided results, the general importance of indole derivatives in constructing these complex alkaloids is well-established. researchgate.netacs.orgcdnsciencepub.com For instance, the synthesis of leurosine, another bisindole alkaloid, is achieved through the coupling of vindoline with a derivative of catharanthine. cdnsciencepub.com

Furthermore, the chemoenzymatic total synthesis of natural products represents a powerful strategy that combines the selectivity of enzymes with traditional chemical methods. nih.gov This approach has been successfully employed for various natural products, highlighting the potential for using enzymes to modify indole-containing precursors in the synthesis of complex targets. nih.gov

Table 1: Examples of Natural Products Synthesized Using Indole Precursors

| Natural Product | Precursor Type | Key Synthetic Step | Reference |

| Leurosine | Catharanthine derivative and Vindoline | Polonovski-type coupling | cdnsciencepub.com |

| Vinblastine | Catharanthine and Vindoline | Coupling reaction | researchgate.netacs.org |

| Vincristine | Catharanthine and Vindoline | Coupling reaction | nih.govresearchgate.net |

| Xyloketal D | Resorcinol precursor | Biocatalytic hydroxylation | nih.gov |

| Azaphilones | Resorcinol compounds | Hydroxylative dearomatization | nih.gov |

Role in the Construction of Bioactive Scaffolds

The indole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and biologically active compounds. mdpi.com Methyl 4-(1H-indol-2-yl)butanoate provides a ready template for the construction of novel bioactive scaffolds.

Indole-2-carboxamides, for example, have been designed as effective scaffolds for new TRPV1 agonists. mdpi.com The synthesis of these compounds often starts from indole-2-carboxylic acid, which can be derived from the corresponding ester. mdpi.com The structural rigidity and extensive π-π system of the indole nucleus contribute to its effectiveness as a scaffold for designing molecules that can interact with biological targets. mdpi.com

Moreover, the modification of the indole core and the butanoate side chain allows for the creation of a diverse range of molecules with potential therapeutic applications. For instance, indole-3-butyric acid (IBA), a closely related compound, has been transformed into ionic liquids to create highly efficient plant growth stimulators. researchgate.net This demonstrates the versatility of the indolebutyrate structure in generating functional molecules.

Utilization in the Development of Compound Libraries for Research Screening

Compound libraries are essential tools in drug discovery and chemical biology, enabling high-throughput screening (HTS) to identify new lead compounds. lucerna-chem.ch The unique chemical space occupied by natural products and their derivatives makes them valuable components of these libraries. targetmol.com

Methyl 4-(1H-indol-2-yl)butanoate can be utilized as a starting material for generating a library of diverse indole-containing compounds. By systematically modifying the indole nitrogen, the aromatic ring, and the ester functionality, a vast array of derivatives can be synthesized. These libraries can then be screened against various biological targets to identify molecules with desired activities.

The development of fragment-based drug design has further highlighted the importance of smaller, structurally diverse molecules. nih.gov Fragments derived from precursors like methyl 4-(1H-indol-2-yl)butanoate can be screened to identify initial hits, which are then optimized into more potent leads.

Table 2: Types of Compound Libraries for Research Screening

| Library Type | Description | Key Features |

| Bioactive Compound Libraries | Collections of small molecules with validated biological and pharmacological activities. lucerna-chem.ch | Useful for drug repurposing and new indication research. lucerna-chem.ch |

| Natural Product Libraries | Collections of compounds derived from natural sources. targetmol.com | High chemical diversity, often containing privileged scaffolds. targetmol.com |

| Fragment Libraries | Collections of low molecular weight compounds for fragment-based drug design. nih.gov | Used to identify initial binding interactions that can be optimized. nih.gov |

| Customized Compound Libraries | Libraries tailored to specific research needs, with options for compound selection, format, and concentration. lucerna-chem.ch | Allows for focused screening efforts. lucerna-chem.ch |

Integration into Advanced Polymer and Material Science

The indole unit is increasingly being recognized as a sustainable and high-performance building block for advanced polymers and materials. nih.govrsc.org While direct applications of methyl 4-(1H-indol-2-yl)butanoate in this field are not extensively documented, the broader class of indole esters and derivatives plays a significant role.

Indole-based polyesters have been synthesized and characterized, demonstrating excellent thermal stability and tunable glass-transition temperatures. nih.gov These materials are often amorphous and optically transparent, making them suitable for a range of applications. nih.gov The synthesis of these polyesters can start from indole-based dicarboxylate monomers, which can be prepared from simpler indole precursors. nih.gov

Furthermore, indole groups have been grafted onto polymer backbones, such as polyvinyl alcohol (PVA), to create nonionic antimicrobial polymers. rsc.org These materials have shown significant antibacterial effects against various pathogenic bacteria and exhibit excellent biocompatibility. rsc.org The incorporation of the indole moiety can also enhance the thermal properties of the polymer. rsc.org

The development of high-performance polymeric materials with enhanced mechanical and thermal properties has also been explored through the incorporation of indole structures and the utilization of cation-π interactions. researchgate.net

Table 3: Properties of Indole-Based Polymers

| Polymer Type | Key Properties | Potential Applications | Reference |

| Indole-Based Polyesters | Amorphous, high thermal stability, tunable glass transition temperatures (65–113 °C), optical transparency. nih.gov | Replacement for commercial polyesters like PET, packaging, coatings. nih.govrsc.org | |

| Indole-Grafted Polyvinyl Alcohol | Nonionic, antimicrobial, biodegradable, good thermal stability, excellent biocompatibility. rsc.org | High-performance packaging, textiles, biomedical materials. rsc.org | |

| Cation-π Cross-linked Polyimides | Enhanced mechanical strength, high thermal stability (>450 °C). researchgate.net | High-performance materials requiring robustness and heat resistance. researchgate.net |

Exploration of Biological Activity at the Molecular and Cellular Level

In Vitro Enzyme Inhibition Studies

Enzyme inhibition is a critical area of investigation for novel chemical entities. However, searches for studies on the inhibitory effects of Methyl 4-(1H-indol-2-yl)butanoate have not yielded specific results.

Identification of Specific Enzyme Targets (e.g., α-amylase, urease)

There is no publicly available research demonstrating the specific inhibition of enzymes such as α-amylase or urease by Methyl 4-(1H-indol-2-yl)butanoate. While other indole-containing compounds have been investigated for such properties, these findings cannot be extrapolated to the subject compound without direct experimental evidence.

Kinetic Characterization of Enzyme Inhibition

Consequently, without identification of specific enzyme targets, no kinetic characterization of enzyme inhibition by Methyl 4-(1H-indol-2-yl)butanoate has been reported. This would typically involve determining parameters such as the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive).

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are fundamental in understanding the pharmacological profile of a compound. For Methyl 4-(1H-indol-2-yl)butanoate, specific data from such assays are not found in the reviewed literature.

Binding Affinity and Selectivity Profiling for Specific Receptors (e.g., serotonin (B10506) receptors, cannabinoid receptors)

No studies reporting the binding affinity (e.g., K_i or IC_50 values) or selectivity of Methyl 4-(1H-indol-2-yl)butanoate for serotonin or cannabinoid receptors have been identified. While the indole (B1671886) scaffold is present in many ligands for these receptors, the specific substitutions in this compound determine its unique pharmacological properties, which remain uncharacterized.

Mechanistic Insights into Ligand-Receptor Engagement

Given the absence of binding affinity data, there are no mechanistic insights into how Methyl 4-(1H-indol-2-yl)butanoate might engage with any specific receptor. Such studies would typically follow the initial identification of binding activity.

Cell-Based Assays for Pathway Modulation (in vitro)

Investigations into how Methyl 4-(1H-indol-2-yl)butanoate might modulate cellular pathways in vitro are also absent from the public scientific record. These assays are crucial for understanding a compound's functional effects within a biological system.

Modulation of Intracellular Signaling Pathways

While direct studies on the modulation of intracellular signaling pathways by Methyl 4-(1H-indol-2-yl)butanoate are not extensively documented in publicly available research, the broader class of indole derivatives has been shown to influence key signaling cascades. For instance, certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as selective antagonists of the cysteinyl-leukotriene-1 (CysLT1) receptor. This antagonism directly implies a modulation of the CysLT1 signaling pathway, which is involved in inflammatory processes.

Furthermore, research on indol-3-yl-N-phenylcarbamic amides has demonstrated their ability to act as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway. researchgate.net The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. researchgate.net Inhibition of this pathway by indole derivatives highlights their potential to modulate immune and inflammatory signaling. researchgate.net

Cellular Response Profiling in Research Cell Lines

The cellular responses to indole derivatives have been profiled in various research cell lines, often in the context of anticancer or antimicrobial studies. For example, the cytoprotective effects of C3-substituted indole derivatives have been investigated in human erythrocytes, where they have shown the ability to enhance the stability of the red blood cell membrane against oxidative hemolysis.

In the context of cancer research, various indole derivatives have been evaluated for their cytotoxic effects. For instance, novel 2,5-disubstituted indole derivatives have been synthesized and evaluated for their anticancer activity. While specific data on Methyl 4-(1H-indol-2-yl)butanoate is limited, the general approach involves treating cancer cell lines with these compounds and assessing parameters such as cell viability, apoptosis, and cell cycle arrest to understand their cellular impact.

Structure-Activity Relationships (SAR) Based on In Vitro Data

The biological activity of indole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural modifications influence the compound's interaction with its biological target.

Impact of Indole Ring Substituents on Biological Activity

Substituents on the indole ring play a crucial role in determining the biological activity of these compounds. Research on 1H-indole-2-carboxamide derivatives as CB1 receptor allosteric modulators has shown that the presence of a chloro or fluoro group at the C5 position of the indole ring enhances modulation potency. nih.gov Similarly, for 3-substituted 1H-indole-2-carboxylic acid derivatives acting as CysLT1 selective antagonists, substitutions on the indole ring significantly impact their activity. For instance, fluorine-substituted derivatives have been found to be more potent than their chlorine-substituted counterparts. nih.gov The position of the substituent is also critical, with substitution at the 7-position of the indole ring being the most favorable for some methoxy (B1213986) group substituted derivatives. nih.gov

In the context of antibacterial activity, substitutions on the indole ring of bisindole derivatives have been shown to influence their potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, a 5-chloro indole compound showed similar or improved activities towards MRSA strains compared to the unsubstituted analog. nih.gov

Table 1: Impact of Indole Ring Substituents on Biological Activity of Selected Indole Derivatives

| Parent Compound Scaffold | Substituent | Position | Effect on Biological Activity | Reference |

| 1H-Indole-2-carboxamide | Chloro or Fluoro | C5 | Enhanced CB1 receptor allosteric modulation | nih.gov |

| 3-Substituted 1H-Indole-2-carboxylic acid | Fluorine | - | More potent CysLT1 antagonism than chlorine | nih.gov |

| 3-Substituted 1H-Indole-2-carboxylic acid | Methoxy | 7 | Most favorable for CysLT1 antagonism | nih.gov |

| Bisindole | 5-Chloro | 5 | Similar or improved activity against MRSA | nih.gov |

Influence of Butanoate Chain Modifications on Target Interactions

In Vitro Antimicrobial or Antiparasitic Activity Mechanisms

Several indole derivatives have demonstrated promising in vitro antimicrobial and antiparasitic activities. Their mechanisms of action are varied and often involve the disruption of essential microbial processes.

Microbial Growth Inhibition Studies in Culture

A number of studies have reported the microbial growth inhibitory effects of various indole derivatives. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with their activity in some cases exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold. nih.gov One of the most active compounds in this series demonstrated a minimum inhibitory concentration (MIC) in the range of 0.004–0.03 mg/mL. nih.gov The antifungal activity of these compounds was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL. nih.gov

Similarly, 5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids have shown potent antibacterial activity, with all tested compounds exhibiting better potency than ampicillin against the tested bacterial strains. bg.ac.rs Some of these compounds were also more potent than streptomycin against several bacteria, including Staphylococcus aureus and Escherichia coli. bg.ac.rs

Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Target Organism | MIC Range (mg/mL) | Reference |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | 0.004 - 0.03 | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Fungi | 0.004 - 0.06 | nih.gov |

| 5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids | Staphylococcus aureus, Escherichia coli | Not specified, but more potent than ampicillin and streptomycin | bg.ac.rs |

Elucidation of Cellular Targets in Microorganisms for Methyl 4-(1H-indol-2-yl)butanoate Remains an Area for Future Research

Despite the broad interest in indole-containing compounds for their antimicrobial properties, specific research elucidating the cellular targets of Methyl 4-(1H-indol-2-yl)butanoate in microorganisms is not publicly available. Extensive searches of scientific literature and chemical databases did not yield studies that have specifically investigated the mechanism of action or identified the precise molecular or cellular components with which this particular compound interacts in bacteria or fungi.

The antimicrobial activity of the broader class of indole derivatives is well-documented, with various compounds exhibiting a range of mechanisms. These include the disruption of bacterial cell membranes, inhibition of DNA synthesis, and interference with crucial metabolic pathways. For instance, some indole derivatives have been shown to inhibit the MmpL3 transporter, which is essential for the formation of the mycobacterial cell wall, while others can interfere with bacterial quorum sensing, a communication system that regulates virulence.

However, it is crucial to note that the specific biological activity and cellular targets of a molecule are highly dependent on its unique chemical structure. The nature and position of substituent groups on the indole ring, as well as the characteristics of any side chains, play a critical role in determining how the compound interacts with microbial cells. Therefore, extrapolating the mechanism of action from other indole derivatives to Methyl 4-(1H-indol-2-yl)butanoate would be speculative.

One study on a structural analog, methyl 4-(2-octadecylcyclopropen-1-yl) butanoate, demonstrated inhibition of mycolic acid biosynthesis in Mycobacterium smegmatis. researchgate.net This suggests that interference with cell wall synthesis could be a potential area of investigation for structurally related indole esters.

The absence of specific data for Methyl 4-(1H-indol-2-yl)butanoate highlights a gap in the current understanding of its potential antimicrobial effects. Future research, including synthesis and antimicrobial screening of this compound, followed by mechanism-of-action studies, would be necessary to identify its specific cellular targets in various microorganisms. Such studies would typically involve a combination of microbiological assays, biochemical experiments to test for inhibition of specific enzymes or metabolic pathways, and potentially molecular modeling to predict interactions with microbial proteins.

Future Directions and Emerging Research Avenues for Methyl 4 1h Indol 2 Yl Butanoate

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives has traditionally faced challenges such as the need for harsh reaction conditions, toxic solvents, and transition-metal catalysts. nih.gov Consequently, a major future direction is the development of green and sustainable synthetic methodologies. nih.govresearchgate.net These approaches aim to be cost-effective, safe, and energy-efficient while minimizing waste. nih.gov

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for indole derivatives. tandfonline.comtandfonline.com It is considered an environment-friendly, proficient, and convenient methodology for synthesizing organic compounds. tandfonline.com

Novel Catalysts: The use of magnetic nanoparticles (MNPs) as recyclable catalysts represents a significant step forward in green chemistry for indole synthesis. researchgate.net

Green Solvents: Replacing toxic solvents with greener alternatives, such as water-ethanol mixtures, is a critical aspect of sustainable synthesis. researchgate.netrsc.org

Multicomponent Reactions: Innovative one-pot, multicomponent reactions are being developed to assemble the indole core from inexpensive and readily available starting materials without the need for metal catalysts. rsc.org

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods for Indole Derivatives

| Feature | Conventional Methods | Sustainable & Novel Methods | Supporting Evidence |

|---|---|---|---|

| Catalysts | Often require transition metals. | Employ green catalysts like magnetic nanoparticles (MNPs) or are catalyst-free. | nih.govresearchgate.net |

| Solvents | Typically use toxic organic solvents. | Utilize green solvents such as water, ethanol (B145695), or solvent-free conditions. | nih.govrsc.org |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasound. | tandfonline.comtandfonline.com |

| Efficiency | Can be multi-step with lower yields. | Often one-pot, multicomponent reactions with high yields. | rsc.org |

| Waste | Generate significant chemical waste. | Designed to minimize byproducts and allow for catalyst recycling. | nih.govresearchgate.net |

Advanced Computational Design and Predictive Modeling for Derivatives

Computational chemistry is an indispensable tool for designing derivatives of Methyl 4-(1H-indol-2-yl)butanoate with tailored properties. Molecular modeling and predictive simulations allow researchers to screen virtual libraries of compounds and prioritize those with the highest potential before undertaking costly and time-consuming synthesis. researchgate.netpatheon.com

Future research in this area will focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity of new compounds based on their chemical structure. researchgate.netmdpi.com Advanced machine learning algorithms, such as GP-Tree, are being used to create highly predictive QSAR models for indole derivatives, for instance, in predicting their anticancer activity. researchgate.netnih.gov These models can identify critical molecular descriptors, like topological and electronic properties, that are essential for potency. researchgate.net

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a biological target. researchgate.net For indole derivatives, docking studies have been used to understand interactions with key targets like the kinase domains of PI3Kα and EGFR, guiding the design of more potent inhibitors. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to establish the stability of the interaction. mdpi.comrsc.org This can confirm that a designed derivative maintains stable binding within the target's active site. mdpi.com

Exploration of Untapped Reactivity Profiles and Complex Transformations

While the core indole scaffold is well-studied, there remains significant opportunity to explore new reactivity patterns for derivatives like Methyl 4-(1H-indol-2-yl)butanoate. Research into novel chemical transformations can unlock pathways to complex molecular architectures that are currently inaccessible.

Emerging areas of exploration include:

C-H Functionalization: Direct functionalization of otherwise unreactive C-H bonds is a powerful strategy for elaborating the indole core. researchgate.net This allows for the introduction of new substituents without the need for pre-functionalized starting materials.

Photochemical Transformations: Light-induced reactions can lead to unique molecular rearrangements and the formation of complex products. youtube.com

Decarbonylative Amination: Nickel-catalyzed decarbonylative amination of carboxylic acid esters presents a novel method for N-arylation of indoles, expanding the toolkit for modifying the indole nitrogen. nih.gov

Cycloaddition Reactions: The indole nucleus can participate in various cycloaddition reactions, providing rapid access to fused and polycyclic indole-containing structures. wikipedia.org

Discovery of New Biological Targets and Mechanistic Pathways (in vitro)

A primary avenue of future research is the identification of new biological targets for Methyl 4-(1H-indol-2-yl)butanoate derivatives and the elucidation of their mechanisms of action. The versatility of the indole scaffold allows it to interact with a wide range of proteins, making it a valuable starting point for drug discovery. nih.gov

Research efforts will likely concentrate on:

Screening against Diverse Targets: Indole derivatives have shown activity against a multitude of targets, including protein kinases (EGFR, BRAF), apoptosis regulators (Bcl-2, Mcl-1), and components of key signaling pathways like PI3K/AKT/mTOR. nih.govmdpi.commdpi.com Future work will involve screening new derivatives against broad panels of cancer cell lines and other disease models to uncover novel activities. nih.gov

Mechanism of Action Studies: Once a hit is identified, detailed in vitro studies are crucial. For example, Western blot analysis can confirm if a compound affects the protein expression levels of its target, such as the reduction of ER-α protein by indole-tetrazole derivatives in breast cancer cells. rsc.org

Competitive Binding Assays: These assays are used to quantify the binding affinity of a new derivative for its target. For instance, fluorescence polarization-based assays have been used to measure the binding of indole derivatives to the estrogen receptor (ER-α), confirming them as high-affinity ligands. rsc.org

**Table 2: Selected Biological Targets of Indole Derivatives Investigated *in vitro***

| Target Class | Specific Target(s) | Example Activity | Cell Lines Used | Supporting Evidence |

|---|---|---|---|---|

| Protein Kinases | EGFR, BRAFV600E, VEGFR-2 | Potent inhibition of kinase activity, antiproliferative effects. | A549, MCF-7, HCT-116 | mdpi.commdpi.com |

| Apoptosis Regulators | Bcl-2, Mcl-1 | Dual inhibition, induction of apoptosis. | MCF-7, A549 | mdpi.com |

| Signaling Pathways | PI3K/AKT/mTOR | Induction of cell cycle arrest and apoptosis. | MDA-MB-231 | nih.gov |

| Nuclear Receptors | Estrogen Receptor-α (ER-α) | Antagonistic activity, reduction of protein expression. | T-47D, MCF-7 | rsc.org |

| GTPase Regulators | Arf1-GEFs | Inhibition of Arf1 activation, immunotherapy potential. | CT26 (colon cancer) | nih.gov |

| Cytoskeletal Proteins | Tubulin | Inhibition of tubulin polymerization, cell cycle arrest. | HeLa, MCF-7, HT-29 | nih.gov |

Integration with Chemoinformatics and Artificial Intelligence for Chemical Discovery

The intersection of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery, and this synergy will be pivotal for the future of Methyl 4-(1H-indol-2-yl)butanoate research. nih.govnih.gov AI and machine learning can analyze vast datasets to identify patterns and make predictions that are beyond human capability, drastically accelerating the discovery process. mdpi.comresearchgate.net

Key applications include:

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for synthesis. nih.gov

Synthesis Prediction: AI can predict feasible multi-step synthesis routes for complex molecules, helping chemists to plan and optimize their experimental work. microsoft.com This can include identifying strategic but non-obvious reaction steps. microsoft.com

Bioactivity Prediction: As mentioned in section 7.2, machine learning is a cornerstone of modern QSAR, enabling rapid prediction of a compound's potential efficacy and other properties from its structure alone. nih.gov

Big Data Analysis: AI tools are essential for mining large chemical databases like PubChem and ChEMBL to identify relationships between structures, targets, and activities, thereby generating new hypotheses for drug discovery. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-(1H-indol-2-yl)butanoate, and what analytical methods validate its purity?

- Synthesis : A standard approach involves esterification of 4-(1H-indol-2-yl)butanoic acid using methanol and catalytic sulfuric acid under reflux for 8 hours . Alternatively, condensation reactions between indole derivatives and ester precursors in polar solvents (e.g., DMF) with Na₂S₂O₅ as a catalyst are reported .

- Characterization : Confirm purity via GC (>97% purity thresholds) and structural identity using NMR (1H/13C), FT-IR, and high-resolution mass spectrometry. The InChIKey (GROIZFGOAFTUNT-UHFFFAOYSA-N) and SMILES (COC(=O)CCC=NO) provided in databases ensure reproducibility .

Q. How is the molecular structure of Methyl 4-(1H-indol-2-yl)butanoate determined, and what tools are critical for spatial analysis?

- X-ray crystallography resolves bond lengths and angles, particularly for the indole-ester linkage . Computational tools (e.g., DFT calculations) and spectroscopic techniques (e.g., NOESY for stereochemistry) validate spatial arrangements . The CAS RN 28093-53-0 ensures traceability in structural databases.

Advanced Research Questions

Q. How can researchers optimize reaction yields in multicomponent syntheses involving Methyl 4-(1H-indol-2-yl)butanoate?

- Methodology :

- Catalyst Screening : Test Pd-catalyzed domino reactions (e.g., coupling indole moieties with ester precursors) to improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates, while reflux temperatures (120–140°C) accelerate kinetics .

- Yield Monitoring : Track intermediates via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of indole to ester precursors) to minimize side products .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Data Reconciliation :

- Reference Standards : Compare experimental NMR shifts with published data for methyl esters of indole derivatives (e.g., δ 3.6–3.8 ppm for methoxy groups ).

- Isotopic Labeling : Use deuterated solvents to eliminate solvent interference in proton NMR .

- Cross-Validation : Pair mass spectrometry (exact mass 219.26 g/mol ) with elemental analysis to confirm molecular formula (C₁₃H₁₅NO₂) .

Q. What strategies are effective for functionalizing the indole ring in Methyl 4-(1H-indol-2-yl)butanoate to explore bioactivity?

- Functionalization Approaches :

- Electrophilic Substitution : Introduce halogens (Br, Cl) at the indole C-5 position using NBS or SOCl₂ under controlled pH .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic esters (e.g., 4-methylphenylboronic acid pinacol ester) enable aryl group additions .

- Reductive Amination : Modify the butanoate chain with amine groups using NaBH₃CN to generate analogs for receptor-binding studies .

Key Methodological Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |